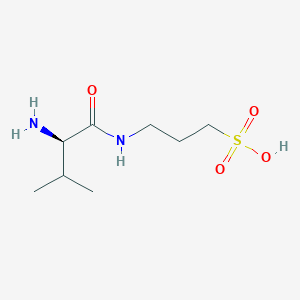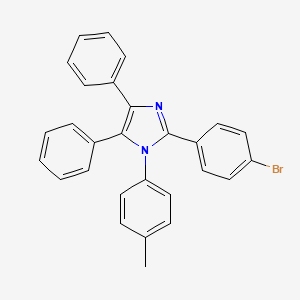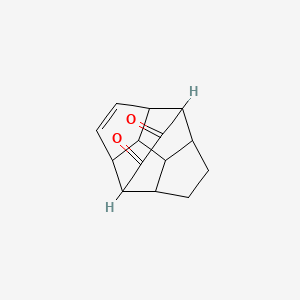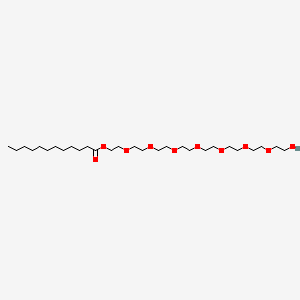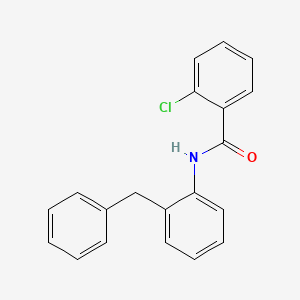
N-(2-benzylphenyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzylphenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-benzylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylphenyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-benzylphenyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and chlorobenzamide moieties can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzylphenyl)urea: Similar structure but with a urea group instead of a chlorobenzamide.
N-(2-benzylphenyl)acetamide: Contains an acetamide group instead of a chlorobenzamide.
N-(2-benzylphenyl)thiourea: Contains a thiourea group instead of a chlorobenzamide.
Uniqueness
N-(2-benzylphenyl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.
Properties
CAS No. |
853319-90-1 |
|---|---|
Molecular Formula |
C20H16ClNO |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C20H16ClNO/c21-18-12-6-5-11-17(18)20(23)22-19-13-7-4-10-16(19)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23) |
InChI Key |
KLSFZHYRNDLFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


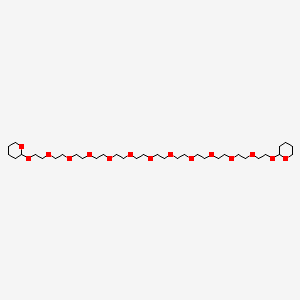
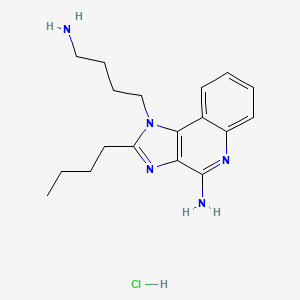


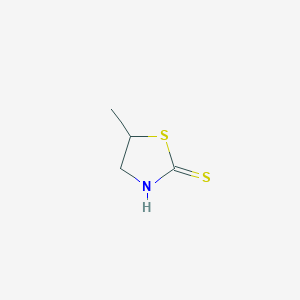
![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
